N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound featuring a benzimidazole core substituted with ethyl and methyl groups on the nitrogen atom. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with o-phenylenediamine and an appropriate aldehyde or ketone.
Reaction Conditions: The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production often employs continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-ethyl-N-methyl-1H-benzo[d]imidazol-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various N-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial: Exhibits antimicrobial properties against various bacterial and fungal strains.
Antiviral: Potential antiviral activity, particularly against RNA viruses.
Medicine
Anticancer: Studied for its potential anticancer properties, particularly in inhibiting cell proliferation.
Anti-inflammatory: Shows promise as an anti-inflammatory agent.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Polymers: Incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins and enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1H-benzo[d]imidazol-2-amine
- N-Ethyl-1H-benzo[d]imidazol-2-amine
- 1H-benzo[d]imidazol-2-amine
Uniqueness
N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-ethyl-N-methyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-3-13(2)10-11-8-6-4-5-7-9(8)12-10/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
WTLYZHJGUKMEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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